PI3Kγ Binding Affinity of 887458-14-2 vs. In-Class Pyrazolo[3,4-d]pyrimidinones
In a KinomeScan competition binding assay, 887458‑14‑2 displayed a Kd of 2.60 nM for human PI3Kγ (residues S144–A1102) [1]. This contrasts with the pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one analog 1,5‑bis(4‑chlorophenyl)‑6‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one, which showed only micromolar affinity for mGluR1 (IC50 = 1.10 μM) in a FLIPR calcium‑flux assay and no reported PI3Kγ activity [2]. The >2,000‑fold difference in affinity magnitude underscores the target‑specific advantage of the 2‑pyridylmethyl/3‑chlorophenyl substitution pattern.
| Evidence Dimension | Binding affinity (Kd) for PI3Kγ |
|---|---|
| Target Compound Data | Kd = 2.60 nM |
| Comparator Or Baseline | 1,5-bis(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one; PI3Kγ activity not reported; mGluR1 IC50 = 1.10 μM |
| Quantified Difference | >2,000-fold lower Kd (PI3Kγ vs. mGluR1 reference); PI3Kγ engagement unique to target compound within this comparator set |
| Conditions | KinomeScan competitive binding assay (human PI3Kγ S144–A1102) vs. FLIPR calcium-flux assay (human mGluR1 expressed in 132N1 cells) |
Why This Matters
A 2.60 nM Kd for PI3Kγ positions 887458‑14‑2 as a potent starting point for PI3Kγ‑centric programs, whereas generic pyrazolo[3,4‑d]pyrimidinones may lack any PI3K activity, making them invalid substitutes for this target.
- [1] BindingDB BDBM50358204 (CHEMBL1922094), Kd = 2.60 nM for human PI3Kγ (KinomeScan). View Source
- [2] BindingDB BDBM50214083 (CHEMBL399127), 1,5-bis(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, mGluR1 IC50 = 1.10 μM. View Source
